3-(Methoxy-Methyl-carbamoyl)piperidine Hydrochloride
Description
3-(Methoxy-Methyl-carbamoyl)piperidine Hydrochloride is a piperidine derivative characterized by a methoxy group (-OCH₃), a methyl carbamoyl group (-CONHCH₃), and a hydrochloride salt. The piperidine ring serves as a central scaffold, common in pharmaceuticals due to its bioavailability and ability to cross biological membranes.
Properties
IUPAC Name |
N-methoxy-N-methylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-10(12-2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQRVBNAKBQVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCNC1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177353-95-5 | |
| Record name | 3-Piperidinecarboxamide, N-methoxy-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177353-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis from Piperidine Carboxylic Acid Derivatives via Carbamoylation
One common synthetic approach involves the carbamoylation of piperidine carboxylic acid derivatives, particularly using N,O-dimethylhydroxylamine hydrochloride as a key reagent.
- Starting material: 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid or benzyl 3-piperidinecarboxylate derivatives.
- Activation: The carboxylic acid group is activated using carbonyldiimidazole or isobutyl chloroformate in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures (-15°C to 20°C).
- Carbamoylation: N,O-dimethylhydroxylamine hydrochloride is added to the activated intermediate, allowing formation of the methoxy-methyl-carbamoyl moiety.
- Reaction conditions: Stirring at room temperature for 16-17 hours ensures completion.
- Isolation: The product is isolated by extraction, washing with acid/base solutions, drying, and chromatographic purification.
| Step | Reagents & Conditions | Outcome/Yield |
|---|---|---|
| Activation | 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid + carbonyldiimidazole in DCM at 20°C | Formation of activated intermediate |
| Carbamoylation | Addition of N,O-dimethylhydroxylamine hydrochloride, stir 17 h at 20°C | 94% yield of 1-BOC-(3)-[N-methoxy-N-methylcarbamoyl]piperidine |
| Purification | Extraction, drying, column chromatography (petroleum ether:ethyl acetate 4:1) | Pure product as colorless oily liquid |
This method is well-documented and provides high yield and purity, suitable for laboratory and potential scale-up synthesis.
Preparation via Multi-Step Synthesis Starting from Amino Acid Precursors
An alternative and industrially relevant route involves the use of amino acid derivatives such as D-glutamic acid or D-ornithine hydrochloride as starting materials. These methods encompass several reaction steps to build the piperidine ring and introduce the carbamoyl group.
-
- Esterification and protection of amino and carboxyl groups (e.g., Boc or Cbz protection).
- Reduction of esters to alcohols.
- Activation of hydroxyl groups (e.g., with thionyl chloride).
- Cyclization to form the piperidine ring.
- Deprotection and salification to yield the hydrochloride salt.
-
- Hydroxyl activation often uses thionyl chloride (SOCl₂) in methanol at controlled temperatures (~30°C) for extended periods (~10 hours).
- Cyclization and deprotection steps are carefully controlled to maximize yield and stereochemical purity.
- Advantages: Short synthetic routes, low cost, and suitability for industrial scale production.
Example synthesis route from D-glutamic acid:
| Step | Reaction Description | Conditions/Notes |
|---|---|---|
| 1 | Hydroxyl esterification and Boc protection | D-glutamic acid + MeOH + SOCl₂, temp <30°C |
| 2 | Ester reduction | Standard reduction conditions |
| 3 | Hydroxyl activation | SOCl₂ addition at 30 ± 5°C for 10 h |
| 4 | Cyclization | Intramolecular ring closure |
| 5 | Boc deprotection and salification | Acidic conditions to yield hydrochloride salt |
This method has been patented and validated for industrial use, showing high purity and yield, with efficient cost management.
Kinetic Resolution and Enantiomeric Purity Enhancement
Recent research has focused on improving the stereochemical purity of piperidine derivatives, including 3-substituted carbamoyl piperidines.
- Kinetic resolution: Using chiral base systems such as n-butyllithium combined with chiral ligands like (+)-sparteine at low temperatures (-78°C) allows selective lithiation and subsequent trapping with electrophiles (e.g., methyl chloroformate).
- Outcome: Enantiomerically enriched piperidine derivatives with high enantiomeric ratios (up to 99:1) and good yields.
- Applications: The method is applicable to various substituted piperidines and supports downstream functionalization without loss of stereochemical integrity.
This approach is valuable for producing optically pure 3-(methoxy-methyl-carbamoyl)piperidine hydrochloride variants for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield/Purity | Notes |
|---|---|---|---|---|
| Carbamoylation of piperidine acid | 1-(Boc)-3-piperidinecarboxylic acid or benzyl ester | Carbonyldiimidazole or isobutyl chloroformate, N,O-dimethylhydroxylamine hydrochloride, DCM or THF, 0-20°C, 16-17 h | ~94% yield, high purity | Suitable for lab scale and scale-up |
| Multi-step from amino acids | D-glutamic acid, D-ornithine HCl | Esterification, Boc protection, reduction, SOCl₂ activation, cyclization, deprotection | High yield, industrially viable | Cost-effective, industrial production route |
| Kinetic resolution for enantiopurity | Racemic 3-substituted piperidines | n-BuLi/(+)-sparteine, -78°C, methyl chloroformate quench | Good yields, er up to 99:1 | Enables optically pure product synthesis |
Research Findings and Analysis
- The carbamoylation approach using N,O-dimethylhydroxylamine hydrochloride is a robust and reproducible method with high yields and straightforward purification, making it the preferred laboratory synthesis method.
- Industrial routes starting from amino acid derivatives provide a scalable and cost-effective pathway, with the added benefit of stereochemical control through protection/deprotection strategies.
- Kinetic resolution techniques enhance the enantiomeric purity of the piperidine hydrochloride salts, which is critical for pharmaceutical applications requiring chiral specificity.
- Reaction conditions such as temperature control during activation steps (e.g., SOCl₂ addition) and choice of protecting groups (Boc, Cbz) critically influence yield and purity.
- The use of aprotic solvents like dichloromethane and THF is common across methods to maintain reaction efficiency and product stability.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxy-Methyl-carbamoyl)piperidine Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.
Scientific Research Applications
The compound 3-(Methoxy-Methyl-carbamoyl)piperidine Hydrochloride is a chemical entity with significant potential in various scientific research applications. This article delves into its applications, synthesizing insights from diverse sources while ensuring comprehensive coverage of its chemical properties, synthesis methods, and documented case studies.
Table 1: Summary of Synthesis Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Piperidine | Appropriate precursors, cyclization conditions | Piperidine derivative |
| Carbamoylation | Isocyanate or carbamic acid derivatives | Carbamoyl-substituted piperidine |
| Methylation | Methyl iodide in basic medium | Methoxy-methyl-carbamoyl derivative |
Pharmaceutical Applications
3-(Methoxy-Methyl-carbamoyl)piperidine Hydrochloride has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Its structural features suggest activity against various targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes implicated in neurodegenerative diseases, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.
Biological Research
The compound's interaction with biological systems makes it a valuable tool in research settings. It can be used to probe the mechanisms of action for various biological processes.
- Neuropharmacology : Research indicates that the compound may influence neurotransmitter systems, potentially leading to developments in treatments for mood disorders.
- Cancer Research : Preliminary studies have shown that it may exhibit cytotoxic effects on specific cancer cell lines, warranting further investigation into its use as an anti-cancer agent.
Chemical Biology
In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for further modifications that can lead to novel compounds with enhanced biological activity.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)propylamine | Lacks methoxy group | Moderate neuroactivity |
| N-Phenylpiperidin-4-amine | Contains phenyl substitution | Stronger binding affinity to receptors |
| 3-(Methoxy-Methyl-carbamoyl)piperidine Hydrochloride | Methoxy and carbamoyl groups present | Potential neuroprotective effects |
Mechanism of Action
The mechanism by which 3-(Methoxy-Methyl-carbamoyl)piperidine Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| 3-(Methoxy-Methyl-carbamoyl)piperidine HCl | C₈H₁₅ClN₂O₂ | -OCH₃, -CONHCH₃ | ~218.67 (calculated) | Not explicitly reported; likely CNS-targeted |
| 3-Methoxypiperidine HCl | C₆H₁₄ClNO | -OCH₃ | 163.64 | Intermediate for drug synthesis |
| Methyl 4-oxopiperidine-3-carboxylate HCl | C₈H₁₂ClNO₃ | -COOCH₃, -C=O | 205.64 | Synthetic intermediate for alkaloids |
| Meperidine HCl | C₁₅H₂₂ClNO₂ | -COOCH₂CH₃, -C₆H₅ | 283.80 | Opioid analgesic (Schedule II) |
| Paroxetine HCl | C₁₉H₂₀FNO₃·HCl | -C₆H₄F, -OCH₂C₆H₃O₂ (benzodioxol) | 374.83 (hemihydrate) | SSRI antidepressant |
Key Observations :
- Carbamoyl vs. Ester Groups : The carbamoyl group in the target compound (-CONHCH₃) offers stronger hydrogen-bonding capacity compared to ester-containing analogs like Meperidine HCl (-COOCH₂CH₃) or Methyl 4-oxopiperidine-3-carboxylate HCl (-COOCH₃). This may enhance target affinity but reduce lipophilicity .
- Methoxy Substituents : The methoxy group in 3-Methoxypiperidine HCl and the target compound improves metabolic stability by resisting oxidative degradation, a feature shared with Paroxetine HCl’s benzodioxol group .
- Pharmacological Diversity: Meperidine HCl (opioid) and Paroxetine HCl (SSRI) demonstrate how piperidine substitutions dictate therapeutic class.
Biological Activity
3-(Methoxy-Methyl-Carbamoyl)piperidine Hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its methoxy and methyl carbamoyl functional groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H16ClN2O2
- Molecular Weight : 220.69 g/mol
- IUPAC Name : 3-(methoxy-methyl-carbamoyl)piperidine hydrochloride
The structure features a piperidine ring substituted with a methoxy group and a methyl carbamoyl group, which are critical for its biological activity.
The biological activity of 3-(Methoxy-Methyl-Carbamoyl)piperidine Hydrochloride is primarily attributed to its interaction with various biological targets. It is believed to act as a ligand for specific receptors, influencing cellular signaling pathways. The presence of polar functional groups enhances solubility and bioavailability, which are crucial for its pharmacological efficacy.
Antiproliferative Effects
Recent studies have shown that compounds similar to 3-(Methoxy-Methyl-Carbamoyl)piperidine Hydrochloride exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values ranging from 9.28 µM to 80 nM against different cancer types, indicating potential as anticancer agents .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For example, studies indicate that piperidine derivatives can act as reversible inhibitors of monoacylglycerol lipase (MAGL), a target in the endocannabinoid system, with IC50 values significantly lower than those of other known inhibitors .
Case Studies
- Antiparasitic Activity : A study on related compounds showed improved aqueous solubility and maintained antiparasitic activity. The incorporation of specific functional groups was noted to balance solubility and metabolic stability, suggesting that modifications to the methoxy or carbamoyl groups could enhance efficacy against parasites .
- Pharmacokinetic Properties : Research indicated that the structural modifications in piperidine derivatives could lead to variations in metabolic stability and solubility profiles, which are essential for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(Methoxy-Methyl-carbamoyl)piperidine Hydrochloride in laboratory settings?
- Methodological Answer : Synthesis optimization requires careful selection of starting materials (e.g., methoxy-substituted aldehydes and piperidine precursors) and control over reaction conditions. Critical steps include:
- Condensation : Use catalysts like sodium borohydride or palladium-based agents for efficient intermediate formation.
- Cyclization : Maintain anhydrous conditions and temperatures between 60–80°C to ensure proper ring closure.
- Purification : Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product .
- Data Table :
| Step | Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Condensation | Catalyst (Pd/C) | 5–10 mol% | 65–75 | 85–90 |
| Cyclization | Temperature | 60–80°C | 70–80 | 90–95 |
| Purification | Solvent Ratio (EtOH:H₂O) | 3:1 | 80–85 | ≥99 |
Q. How can researchers ensure purity and structural fidelity during purification processes?
- Methodological Answer : Combine analytical techniques such as:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to monitor impurities.
- Recrystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) to remove byproducts.
- Elemental Analysis : Validate molecular composition (C, H, N, Cl) to confirm stoichiometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve methoxy (-OCH₃), carbamoyl (-CONH-), and piperidine ring signals.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies can predict viable synthetic routes for novel derivatives?
- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Template_relevance models) integrates databases like PISTACHIO and REAXYS to propose one-step routes. Key steps:
- Precursor Scoring : Prioritize precursors with high synthetic accessibility (SAscore ≤4) and commercial availability.
- Reaction Feasibility : Quantum mechanical calculations (DFT) assess activation energies for cyclization and carbamoylation steps .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Experimental Replication : Standardize assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) under controlled conditions (pH, temperature).
- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) for binding affinity and in vivo models for pharmacokinetics.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables like solvent choice (DMSO vs. saline) .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
-
Systematic Substitution : Modify the methoxy-methyl group (e.g., ethoxy, isopropyl) and assess changes in receptor binding (e.g., GPCR assays).
-
Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger Suite or MOE to correlate substituent position with activity.
-
Crystallography : Resolve ligand-receptor co-crystal structures (e.g., PDB) to identify critical hydrogen bonds or steric clashes .
- Data Table : SAR of Piperidine Derivatives
| Derivative | Substituent | IC₅₀ (nM) | LogP | Target Receptor |
|---|---|---|---|---|
| Compound A | Methoxy-Methyl | 120 ± 15 | 1.8 | 5-HT₃ |
| Compound B | Ethoxy-Methyl | 95 ± 10 | 2.1 | 5-HT₃ |
| Compound C | Isopropyl | 450 ± 30 | 3.5 | σ₁ |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
